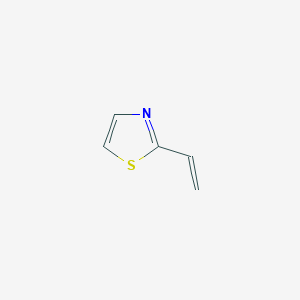

2-Vinylthiazole

CAS No.: 13816-02-9

Cat. No.: VC6263380

Molecular Formula: C5H5NS

Molecular Weight: 111.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13816-02-9 |

|---|---|

| Molecular Formula | C5H5NS |

| Molecular Weight | 111.16 |

| IUPAC Name | 2-ethenyl-1,3-thiazole |

| Standard InChI | InChI=1S/C5H5NS/c1-2-5-6-3-4-7-5/h2-4H,1H2 |

| Standard InChI Key | JDCUKFVNOWJNBU-UHFFFAOYSA-N |

| SMILES | C=CC1=NC=CS1 |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

2-Vinylthiazole consists of a five-membered thiazole ring (containing sulfur and nitrogen atoms) with a vinyl group () attached at the 2-position. The planar structure enables conjugation across the heterocyclic ring and vinyl moiety, contributing to its electronic polarization .

Physicochemical Characteristics

Key properties include:

The low pKa indicates weak acidity, likely at the nitrogen atom of the thiazole ring . The compound’s volatility and thermal sensitivity necessitate sub-zero storage to prevent degradation .

Synthesis and Functionalization

Classical Synthetic Routes

A representative synthesis involves:

-

Bouveault Formylation: 2-Bromo-1,3-thiazole (3) is converted to thiazole-2-carbaldehyde (4) .

-

Reduction and Phosphonate Formation: Reduction of 4 with NaBH₄ yields alcohol 5, which is treated with PBr₃ to form 2-(bromomethyl)thiazole (6). Subsequent Arbusov reaction generates phosphonate 7 .

-

Wittig-Horner Olefination: Reaction of phosphonate 7 with aldehydes (e.g., 2-dihexylaminothiazole-5-carbaldehyde) produces 2-vinylthiazole derivatives with trans-selectivity () .

Advanced Functionalization

Functionalization strategies include:

-

Electron Donor-Acceptor Systems: Installing dihexylamino (donor) and formyl (acceptor) groups at terminal positions enhances polarization ( in NMR) .

-

Bidentate Inhibitors: Linking 2-vinylthiazole to threonine-targeting groups creates proteasome inhibitors with nanomolar activity .

Spectroscopic and Electronic Properties

Absorption and Fluorescence

In dichloromethane, 2-vinylthiazole derivatives exhibit strong absorption () and fluorescence () . Push-pull systems (e.g., 2b) show redshifted maxima due to intramolecular charge transfer (Table 1).

Table 1: Optical Properties of 2-Vinylthiazole Derivatives

| Compound | Stokes Shift () | ||

|---|---|---|---|

| 2a | 390 | 458 | 3807 |

| 2b | 451 | 540 | 3654 |

| 2c | 452 | 541 | 3640 |

Polarization Effects

NMR chemical shifts reveal polarization along conjugated chains. For example, 2b shows a of 14.1 ppm for its central double bond, surpassing stilbenoid analogs () .

Applications in Materials Science

Nonlinear Optical Materials

The push-pull configuration in 2-vinylthiazole oligomers enhances second-harmonic generation (SHG) efficiency, making them candidates for electro-optic modulators .

Conjugated Polymers

Incorporating 2-vinylthiazole into π-conjugated polymers improves charge carrier mobility. These materials are explored in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) .

Pharmaceutical Relevance

Immunoproteasome Inhibition

2-Vinylthiazole serves as an electrophilic warhead in bidentate inhibitors targeting the β5i subunit of immunoproteasomes. These inhibitors show selectivity over constitutive proteasomes, offering therapeutic potential in autoimmune diseases .

Structure-Activity Relationships (SAR)

-

Fragment Optimization: Substituents on benzoxazole-2-carbonitriles adjacent to 2-vinylthiazole modulate non-covalent binding () .

-

Covalent Reactivity: The carbonitrile group in 2-vinylthiazole derivatives undergoes Michael addition with catalytic threonine residues .

Derivatives and Structural Analogs

2,4-Dimethyl-5-Vinylthiazole

This analog (HMDB0037285) shares a thiazole core but differs in substitution pattern. It is associated with nutty flavor profiles in food chemistry but lacks the optical properties of 2-vinylthiazole .

Recent Advances and Future Directions

2021–2025 Developments

-

Bidentate Inhibitors: Hybrid molecules combining 2-vinylthiazole with benzimidazole-2-carbonitriles show dual β5i/β5c inhibition .

-

Computational Design: Machine learning models predict new derivatives with enhanced photophysical properties .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume